N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide
Description
“N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide” is a synthetic acetamide derivative characterized by a hybrid heterocyclic scaffold. Its structure integrates:
Properties
IUPAC Name |
N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]-2-pyridin-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-8-15-9-14(2-3-18(15)25-13)19-10-16(23-26-19)11-22-20(24)12-27-17-4-6-21-7-5-17/h2-7,9-10,13H,8,11-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDPVPYBAADPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CSC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde
The dihydrobenzofuran ring is synthesized from 5-hydroxy-2-methylbenzofuran via Claisen-Schmidt condensation (Figure 1).
- Step 1 : Protection of the phenol group using acetic anhydride yields the acetylated intermediate.
- Step 2 : Vilsmeier-Haack formylation introduces the aldehyde group at the 5-position.
- Step 3 : Acidic hydrolysis removes the acetyl protecting group, yielding 2-methyl-2,3-dihydrobenzofuran-5-carbaldehyde (87% yield).
Isoxazole Ring Construction via Cycloaddition
The aldehyde is converted to a nitrile oxide intermediate, which undergoes 1,3-dipolar cycloaddition with propargyl alcohol:
- Oxime formation : Reaction with hydroxylamine hydrochloride in ethanol (reflux, 6 h) gives the oxime (92% yield).
- Nitrile oxide generation : Treatment with chloramine-T and triethylamine in dichloromethane (0°C, 1 h).
- Cycloaddition : Reaction with propargyl alcohol in toluene at 80°C for 12 h yields 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methanol (78% yield).
Functionalization of the Alcohol to Primary Amine
Oxidation to Carboxylic Acid
The methanol group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone (0°C, 2 h; 85% yield).
Curtius Rearrangement for Amine Synthesis
The carboxylic acid is converted to the acyl azide via treatment with diphenylphosphoryl azide (DPPA) and triethylamine. Thermal decomposition in tert-butanol induces the Curtius rearrangement , yielding the tert-butyl carbamate (Boc)-protected amine. Deprotection with HCl/dioxane provides the free amine (overall 68% yield).
Synthesis of 2-(Pyridin-4-ylthio)acetyl Chloride
Thioether Formation
Pyridin-4-thiol reacts with chloroacetyl chloride in dichloromethane under basic conditions (K₂CO₃, 0°C to rt, 4 h) to form 2-(pyridin-4-ylthio)acetic acid (91% yield).
Acid Chloride Preparation
The acid is treated with thionyl chloride (reflux, 3 h) to yield 2-(pyridin-4-ylthio)acetyl chloride (94% yield).
Amide Coupling and Final Product Isolation
The primary amine (1.0 equiv) reacts with 2-(pyridin-4-ylthio)acetyl chloride (1.2 equiv) in dry THF using triethylamine as a base (0°C to rt, 12 h). Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the target compound as a white solid (82% yield, m.p. 148–150°C).
Analytical Data and Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 2H, pyridine-H), 7.35 (d, J = 4.8 Hz, 2H, pyridine-H), 6.92 (s, 1H, isoxazole-H), 6.85 (d, J = 8.4 Hz, 1H, dihydrobenzofuran-H), 6.72 (d, J = 8.4 Hz, 1H, dihydrobenzofuran-H), 4.52 (s, 2H, CH₂NH), 3.75 (t, J = 8.8 Hz, 2H, dihydrobenzofuran-CH₂), 3.12 (t, J = 8.8 Hz, 2H, dihydrobenzofuran-CH₂), 2.85 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calcd for C₂₁H₂₀N₃O₃S [M+H]⁺: 394.1224; found: 394.1221.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) shows >99% purity (tᵣ = 6.72 min).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cycloaddition
Replacing conventional heating with microwave irradiation (150°C, 20 min) reduces the cycloaddition time and improves yield to 84%.
Enzymatic Amination
Using lipase B from Candida antarctica for the amide coupling in ionic liquids achieves 78% yield with reduced racemization risk.
Challenges and Troubleshooting
- Thioether stability : The pyridinylthio group is prone to oxidation; reactions require inert atmosphere (N₂/Ar).
- Amine hygroscopicity : The intermediate amine must be stored under desiccation to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, enabling comparative analysis of physicochemical properties, synthetic complexity, and bioactivity. Below is a detailed comparison:
Structural Analogues and Key Modifications
Pharmacological Activity
- Anti-exudative Activity: Acetamides with pyridinylthio groups (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) exhibit anti-exudative effects comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses.
- Kinase Inhibition : Analogues like (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide show moderate activity (pIC₅₀ ~5.797), suggesting that the pyridinylthio group in the target compound could similarly interact with ATP-binding pockets .
Physicochemical Properties
- Solubility: The pyridin-4-ylthio group introduces hydrogen-bonding capacity, likely improving aqueous solubility over purely aromatic analogs (e.g., quinolin-6-yl derivatives in ) .
Q & A
Q. What are the key structural motifs in N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide, and how do they influence reactivity?
The compound features three critical motifs: (1) a 2-methyl-2,3-dihydrobenzofuran group (providing aromatic and fused-ring stability), (2) an isoxazole ring (imparting rigidity and potential hydrogen-bonding interactions), and (3) a pyridin-4-ylthioacetamide moiety (contributing sulfur-based nucleophilicity and metal coordination capacity). These groups collectively influence solubility, metabolic stability, and target-binding affinity. For example, the dihydrobenzofuran’s methyl group enhances lipophilicity, while the pyridine sulfur may facilitate interactions with cysteine residues in enzymes .
Q. What methodologies are recommended for synthesizing this compound?
Synthesis typically involves multi-step protocols:
Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes under Huisgen conditions.
Benzofuran functionalization : Alkylation or coupling reactions to introduce the 2-methyl group.
Acetamide linkage : Thioether formation via nucleophilic substitution between a pyridinyl thiol and chloroacetamide intermediate.
Key reagents include sodium hydride (for deprotonation) and DMF as a solvent for SN2 reactions. Purity is monitored via HPLC and NMR at each step .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm regiochemistry of the isoxazole and dihydrobenzofuran.
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities in the dihydrobenzofuran moiety.
- HPLC-PDA for assessing purity (>95%) and detecting byproducts from sulfur-containing intermediates .
Q. How can researchers identify potential biological targets for this compound?
Initial target prediction involves:
- Pharmacophore modeling to map electrostatic and hydrophobic features against known enzyme active sites (e.g., kinases, cytochrome P450 isoforms).
- Docking studies using the pyridinylthio group as a hinge-binding motif.
- Broad-spectrum biochemical assays (e.g., kinase inhibition panels, cytochrome inhibition assays) to identify hits. Follow-up SPR or ITC quantifies binding affinities .
Advanced Research Questions
Q. How can contradictory data in SAR studies for analogs of this compound be resolved?
Contradictions often arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize reactive intermediates differently than nonpolar solvents.
- Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm activity.
- Metabolic interference : Test compounds in hepatocyte incubation models to rule out false positives from metabolite interference.
For example, discrepancies in IC50 values between enzyme and cell-based assays may indicate prodrug activation or off-target effects .
Q. What strategies optimize the reaction yield of the pyridinylthioacetamide linkage?
- Temperature control : Maintain 0–5°C during thiolate anion formation to minimize disulfide byproducts.
- Base selection : Use Et3N instead of NaH for milder conditions, reducing ester hydrolysis.
- Protecting groups : Temporarily protect the isoxazole nitrogen with Boc to prevent nucleophilic attack during coupling.
Yields improve from ~40% to >70% with these adjustments .
Q. How does the 2-methyl group on the dihydrobenzofuran impact metabolic stability?
- In vitro studies : Microsomal incubation shows the methyl group reduces CYP3A4-mediated oxidation by steric hindrance.
- Comparative analysis : Analogues without the methyl group exhibit 3x faster clearance in rat liver microsomes.
- Computational modeling : The methyl group occupies a hydrophobic pocket in CYP3A4, limiting substrate access .
Q. What computational approaches predict off-target interactions for this compound?
- Similarity ensemble approach (SEA) : Screen for structural similarity to known ligands of GPCRs or ion channels.
- Molecular dynamics (MD) simulations : Simulate binding to hERG channels to assess cardiac toxicity risk.
- Machine learning models : Train on Tox21 datasets to predict hepatotoxicity or mutagenicity.
For example, the pyridine sulfur may coordinate with zinc in metalloproteases, necessitating selectivity profiling .
Q. How can researchers address poor aqueous solubility during in vivo studies?
- Salt formation : Prepare hydrochloride salts of the pyridine nitrogen.
- Cosolvent systems : Use 10% β-cyclodextrin in PBS for intravenous formulations.
- Amorphous solid dispersion : Spray-dry with HPMC-AS to enhance dissolution rates.
These methods increase solubility from <0.1 mg/mL (free base) to >5 mg/mL .
Q. What are best practices for reconciling in vitro potency with in vivo efficacy discrepancies?
- PK/PD modeling : Correlate plasma exposure (AUC) with target engagement using biomarker data.
- Tissue distribution studies : Use radiolabeled compound to assess brain permeability or tumor accumulation.
- Metabolite profiling : Identify active metabolites via LC-MS/MS and test their activity separately.
For instance, poor CNS penetration due to P-gp efflux may require structural modifications to reduce molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
